molecular formula C14H12N6O6 B1165568 L-GLUTAMATE OXIDASE CAS No. 39346-34-4

L-GLUTAMATE OXIDASE

Cat. No.: B1165568
CAS No.: 39346-34-4
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Mechanism of Action

Target of Action

L-Glutamate Oxidase (LGOX) is an enzyme that primarily targets L-glutamate, a key amino acid in protein synthesis . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-NH2 group of donors with oxygen as acceptor .

Mode of Action

LGOX catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate, ammonia, and hydrogen peroxide . The substrates of this enzyme are L-glutamate, O2, and H2O, whereas its products are 2-oxoglutarate, NH3, and H2O2 . This reaction is facilitated by the enzyme’s cofactor, FAD .

Biochemical Pathways

The action of LGOX affects the glutamate metabolism pathway. By catalyzing the conversion of L-glutamate to α-ketoglutarate, it plays a crucial role in the tricarboxylic acid cycle . α-Ketoglutarate is an important intermediate in the tricarboxylic acid cycle and plays a crucial role in peptide and amino acid synthesis .

Pharmacokinetics

The enzyme’s activity can be influenced by factors such as ph and temperature .

Result of Action

The action of LGOX results in the production of α-ketoglutarate, ammonia, and hydrogen peroxide from L-glutamate . This reaction is crucial for various biological processes, including the tricarboxylic acid cycle and the synthesis of peptides and amino acids .

Action Environment

The activity of LGOX can be influenced by environmental factors such as pH and temperature . For instance, the maximum activity of the recombinant LGOX was observed at pH 7.5 . Understanding these environmental influences is crucial for optimizing the use of LGOX in various applications, including the production of α-ketoglutarate .

Biochemical Analysis

Biochemical Properties

L-Glutamate oxidase catalyzes the conversion of L-glutamate to 2-oxoglutarate, ammonia, and hydrogen peroxide. This reaction involves the enzyme’s interaction with oxygen and water as substrates. The enzyme is classified as an oxidoreductase, specifically acting on the CH-NH2 group of donors with oxygen as the acceptor . This compound has a high substrate specificity for L-glutamate and employs flavin adenine dinucleotide (FAD) as a cofactor . The enzyme’s activity is optimal at a pH range of 7.0 to 8.0 .

Cellular Effects

This compound influences various cellular processes by altering the levels of its substrates and products. The production of hydrogen peroxide by this compound can lead to oxidative stress in cells, affecting cell signaling pathways and gene expression . Additionally, the generation of 2-oxoglutarate plays a role in cellular metabolism, particularly in the tricarboxylic acid (TCA) cycle, influencing energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the binding and oxidation of L-glutamate. The enzyme’s active site facilitates the deamination of L-glutamate, producing an imino acid intermediate that is subsequently hydrolyzed to form 2-oxoglutarate . The enzyme’s interaction with FAD is essential for its catalytic activity, enabling the transfer of electrons during the oxidation process .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of this compound can vary over time. The enzyme’s stability is influenced by factors such as temperature, pH, and the presence of proteolytic enzymes . Studies have shown that recombinant this compound exhibits lower thermostability compared to its native form, but proteolytic treatment can enhance its catalytic efficiency and stability . Long-term effects on cellular function include potential oxidative damage due to prolonged exposure to hydrogen peroxide .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle and amino acid metabolism. The enzyme’s production of 2-oxoglutarate is a key intermediate in the TCA cycle, linking amino acid catabolism to energy production . Additionally, this compound interacts with other enzymes and cofactors, such as catalase, which helps mitigate the oxidative stress caused by hydrogen peroxide. This interaction is crucial for maintaining cellular homeostasis and preventing oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-glutamate oxidase can be synthesized through microbial fermentation. The enzyme is typically produced by culturing specific strains of microorganisms such as Streptomyces sp. X-119-6 . The fermentation process involves optimizing various parameters, including pH, temperature, and nutrient composition, to maximize enzyme yield .

Industrial Production Methods: Industrial production of this compound often involves genetic engineering techniques. The gene encoding the enzyme is cloned and expressed in host organisms like Escherichia coli. This method allows for high-yield production and facilitates the purification process .

Chemical Reactions Analysis

Properties

CAS No.

39346-34-4

Molecular Formula

C14H12N6O6

Synonyms

EC 1.4.3.11; L-GLUTAMATE OXIDASE; L-GLUTAMATE: OXYGEN OXIDO-REDUCTASE[DEAMINATING]; L-GLUTAMATE OXIDASE FROM*STREPTOMYCES SP; L-Glutamate Oxidase from Streptomyces sp.,L-Glutamate:oxygen oxidoreductase (deaminating)

Origin of Product

United States
Customer
Q & A

Q1: What is L-Glutamate Oxidase (LGOX)?

A1: this compound (LGOX) is a flavin-dependent enzyme that catalyzes the oxidation of L-glutamic acid to α-ketoglutaric acid, ammonia, and hydrogen peroxide. [, , , ]

Q2: What is the biological source of LGOX?

A2: LGOX is primarily found in various microorganisms, particularly Streptomyces species. Several strains, including Streptomyces cremeus, Streptomyces litmocidini, Streptomyces violascens, and Streptomyces platensis, are known producers of this enzyme. [, , , ]

Q3: How does LGOX interact with its substrate, L-glutamic acid?

A3: LGOX utilizes FAD as a cofactor to bind and oxidize L-glutamic acid. The enzyme exhibits high substrate specificity towards L-glutamic acid, with significantly lower activity observed for other amino acids like L-aspartate. [, , ]

Q4: What are the downstream effects of the LGOX-catalyzed reaction?

A4: The reaction products, α-ketoglutaric acid and ammonia, are important intermediates in various metabolic pathways, including the tricarboxylic acid cycle and amino acid biosynthesis. Hydrogen peroxide, another product, can be further utilized by other enzymes or participate in cellular signaling. [, , ]

Q5: What is the molecular formula and weight of LGOX?

A5: The molecular formula and weight of LGOX vary slightly depending on the source organism and purification method. For instance, LGOX from Streptomyces sp. X-119-6 has a molecular weight of approximately 140,000 Da and contains 2 moles of FAD per mole of enzyme. []

Q6: What spectroscopic data is available for LGOX?

A6: LGOX exhibits characteristic flavoprotein absorption spectra. It shows absorption maxima at 273 nm, 385 nm, and 465 nm, with a shoulder around 490 nm, indicating the presence of FAD as a cofactor. [, ]

Q7: How does the structure of LGOX contribute to its catalytic activity?

A7: LGOX from Streptomyces sp. X-119-6 has a hexamer structure (α2β2γ2) composed of three subunits with molecular weights of 44,000 Da, 16,000 Da, and 9,000 Da. This complex structure is crucial for its activity and stability. Recombinant LGOX expressed as a single polypeptide exhibits lower activity and stability compared to the native enzyme, highlighting the importance of the subunit structure. [, ]

Q8: How can the stability of LGOX be improved?

A9: Immobilization techniques have been widely employed to enhance LGOX stability for various applications. For instance, immobilization on controlled pore glass (CPG), non-porous glass beads, and microcrystalline cellulose has been shown to improve the enzyme's stability for analytical and biocatalytic applications. [, , ]

Q9: What are the applications of LGOX in analytical methods?

A9: LGOX has found widespread use in developing biosensors and analytical methods for the detection and quantification of L-glutamic acid. These applications include:

  • Flow injection analysis (FIA) systems: LGOX immobilized on various supports, such as CPG or non-porous glass beads, enables rapid and sensitive detection of L-glutamic acid in food samples, pharmaceuticals, and fermentation broths. [, , , ]
  • Chemiluminescence-based assays: The hydrogen peroxide produced by the LGOX-catalyzed reaction can be coupled with chemiluminescent reagents to develop highly sensitive assays for L-glutamic acid. [, ]
  • Electrochemical biosensors: LGOX immobilized on electrodes enables direct amperometric detection of L-glutamic acid based on the consumption of oxygen or production of hydrogen peroxide. These sensors find applications in monitoring L-glutamic acid levels in various biological samples. [, , , ]

Q10: How is LGOX used in the production of D-glutamate?

A11: D-glutamate can be produced from L-glutamate using a bioreactor system containing immobilized glutamate racemase and LGOX. Glutamate racemase catalyzes the racemization of L-glutamate to D-glutamate, while LGOX selectively oxidizes the remaining L-glutamate. This process allows for efficient separation and recovery of D-glutamate. [, ]

Q11: Can LGOX be used to produce other valuable compounds?

A12: Yes, LGOX can be applied in the enzymatic production of α-ketoglutaric acid, a valuable intermediate in the tricarboxylic acid cycle and a precursor for various chemicals and pharmaceuticals. Optimization of fermentation conditions and utilization of genetically engineered strains can further enhance α-ketoglutaric acid production using LGOX. [, , ]

Q12: What factors can influence the activity of LGOX?

A13: Several factors, including pH, temperature, substrate concentration, and the presence of inhibitors or activators, can affect LGOX activity. The enzyme exhibits an optimum pH range of 7.0-8.0 and an optimum temperature range of 30-50°C. [, , ]

Q13: What are the known inhibitors of LGOX?

A14: Metal ions such as Ag+, Hg2+, Cu2+, p-chloromercuribenzoate (PCMB), and N-bromosuccinimide have been shown to inhibit LGOX activity. [, ]

Q14: Are there any known activators of LGOX?

A15: Mn2+ has been reported to have a stimulating effect on LGOX activity. []

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